molecular formula C16H15N5O3S B2975304 (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034260-98-3

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No.: B2975304
CAS No.: 2034260-98-3
M. Wt: 357.39
InChI Key: IMVCFNYKORDRHV-UHFFFAOYSA-N
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Description

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
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Biological Activity

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone represents a novel entry in the realm of medicinal chemistry, particularly due to its intricate structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Azetidine ring : A four-membered nitrogen-containing ring that often exhibits diverse biological activity.
  • Imidazole moiety : Known for its role in many bioactive compounds, particularly in pharmaceuticals.
  • Quinoxaline structure : This bicyclic compound is recognized for its pharmacological properties, including antimicrobial and anticancer activities.

The molecular formula is C17H21N3O3SC_{17}H_{21}N_3O_3S with a molecular weight of approximately 379.5 g/mol.

Biological Activity Overview

Research has indicated that the compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess significant antimicrobial properties. The presence of the sulfonamide group is known to enhance interactions with bacterial enzymes, potentially leading to inhibition of bacterial growth.
  • Antitumor Activity : The quinoxaline component is associated with anticancer properties. Compounds containing quinoxaline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, such as inhibition of DNA synthesis and interference with cell cycle progression.
  • Enzyme Inhibition : The imidazole and sulfonamide functionalities suggest potential inhibition of enzyme targets involved in various metabolic pathways, which could be beneficial in treating diseases like diabetes or cancer.

Case Studies

Several studies have investigated similar compounds with related structures:

  • Antitumor Screening :
    • A study on azetidine derivatives revealed that modifications to the azetidine ring can significantly enhance cytotoxicity against various cancer cell lines . The compound's structure suggests it may follow a similar trend.
  • Antimicrobial Testing :
    • Compounds featuring sulfonamide groups have been shown to exhibit strong activity against Gram-positive and Gram-negative bacteria. The compound's sulfonyl group may contribute to this activity by mimicking substrates for bacterial enzymes .
  • Structure-Activity Relationship (SAR) :
    • Research indicates that substituents on the imidazole and quinoxaline rings can drastically alter biological activity. A systematic SAR study could elucidate optimal substitutions for enhanced efficacy .

Data Tables

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis
Enzyme InhibitionPotential inhibition of metabolic enzymes

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-20-7-6-17-16(20)25(23,24)11-9-21(10-11)15(22)14-8-18-12-4-2-3-5-13(12)19-14/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVCFNYKORDRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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